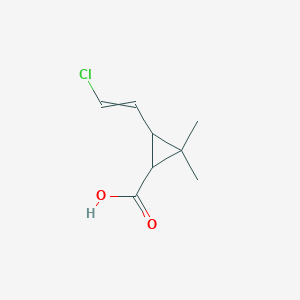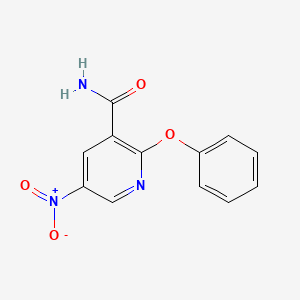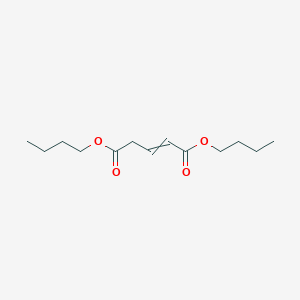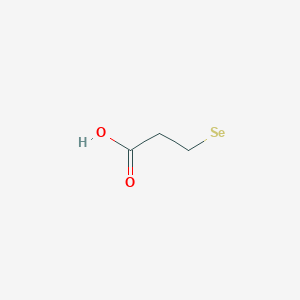
CID 44825248
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “CID 44825248” is a chemical entity with unique properties and applications. This compound is of significant interest in various fields of scientific research due to its distinct chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 44825248 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents and catalysts to facilitate the reaction. Detailed synthetic routes and reaction conditions can be found in patent literature and scientific publications .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
CID 44825248 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound to its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as chromic acid and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
CID 44825248 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of CID 44825248 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can include inhibition or activation of enzymes, receptors, or other proteins involved in biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 44825248 include other chemical entities with related structures and properties. These compounds can be identified using databases such as PubChem, which provides information on structurally similar compounds .
Uniqueness
This compound is unique due to its specific chemical structure and reactivity, which distinguish it from other similar compounds. Its unique properties make it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C3H5O2Se |
|---|---|
Peso molecular |
152.04 g/mol |
InChI |
InChI=1S/C3H5O2Se/c4-3(5)1-2-6/h1-2H2,(H,4,5) |
Clave InChI |
HLVMKWRORCBQFN-UHFFFAOYSA-N |
SMILES canónico |
C(C[Se])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


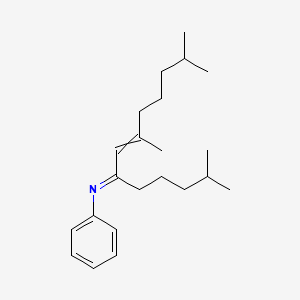
silane](/img/structure/B14594329.png)
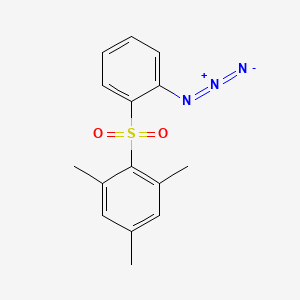
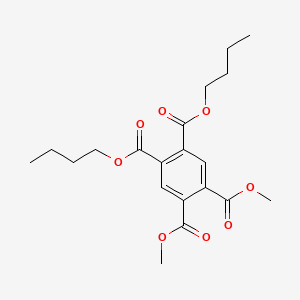
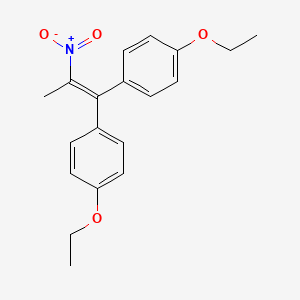
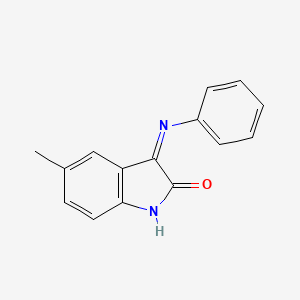
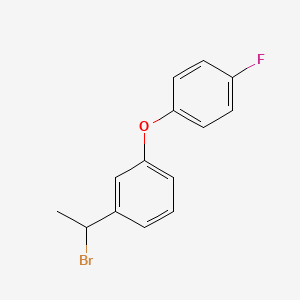
![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
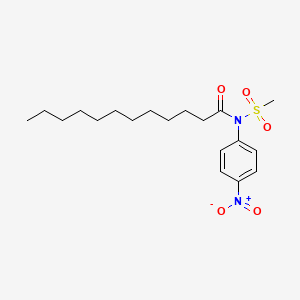
![N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14594383.png)
